molecular formula C7H12N2O2 B12853977 ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate CAS No. 89851-95-6

ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate

Cat. No.: B12853977
CAS No.: 89851-95-6
M. Wt: 156.18 g/mol
InChI Key: VWSIMGRJUMEPOO-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate belongs to the 4,5-dihydropyrazole (pyrazoline) class of nitrogen-containing heterocycles, which are five-membered aromatic rings with two adjacent nitrogen atoms . This compound serves as a versatile and valuable building block in organic and medicinal chemistry research for the synthesis of a wide array of functionalized pyrazole derivatives. Pyrazole and pyrazoline cores are recognized as privileged scaffolds in drug discovery due to their widespread presence in molecules with significant pharmacological activities . These include anti-inflammatory, anticancer, antidiabetic, antioxidant, antibacterial, and antidepressant properties, making them a central focus in the development of new therapeutic agents . The specific structure of this compound, featuring an ester group, makes it a key intermediate for further chemical transformations. It can be utilized in cyclocondensation reactions and other synthetic routes to access more complex heterocyclic systems . Related pyrazole-5-carboxylate analogues have been identified as key intermediates in the synthesis of potent receptor antagonists and other biologically active molecules . The compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

89851-95-6

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C7H12N2O2/c1-3-11-7(10)6-5(2)4-8-9-6/h4-6,9H,3H2,1-2H3

InChI Key

VWSIMGRJUMEPOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C=NN1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions, leading to the formation of the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Oxidation to Aromatic Pyrazole Derivatives

The dihydro-pyrazole ring undergoes oxidation to form fully aromatic pyrazoles, a critical step in medicinal chemistry for enhancing stability and bioactivity.

Reaction Conditions and Outcomes

Oxidizing AgentSolventTemperature (°C)Yield (%)Product
H₂O₂ / AcOHEtOHReflux82–87Ethyl 4-methyl-1H-pyrazole-5-carboxylate
DDQDCM2575Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate
MnO₂THF6068Ethyl 4-methyl-1H-pyrazole-5-carboxylate

Mechanistic Insights :

  • Oxidation typically proceeds via radical intermediates or hydride abstraction, depending on the oxidizing agent. For example, H₂O₂ in acetic acid facilitates dehydrogenation through a concerted mechanism .

  • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) promotes aromatization via single-electron transfer, forming the aromatic pyrazole while preserving the ester group .

Ester Hydrolysis and Functionalization

The ethyl ester group is susceptible to hydrolysis, enabling access to carboxylic acid derivatives for further derivatization.

Hydrolysis Pathways

ConditionsProductYield (%)Application
NaOH (2M), H₂O/EtOH, 80°C4-Methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid90Precursor for amide coupling
LiOH, THF/H₂O, 25°CLithium carboxylate salt95Intermediate for SNAr reactions

Subsequent Reactions :

  • Amide Formation : The carboxylic acid reacts with amines (e.g., morpholine derivatives) using coupling reagents like HATU or EDCI, yielding bioactive amides .

  • Reduction : The ester can be reduced to primary alcohols using LiAlH₄, though this is less common due to competing ring reactivity .

Key Examples

ReagentsProductYield (%)Conditions
Ac₂O, BF₃·Et₂O6-Methylpyrazolo[1,5-a]pyrimidin-7-one78100°C, 12 h
CS₂, K₂CO₃Thiazolo[3,2-b]pyrazole derivative65Reflux, 6 h

Mechanism :

  • Acetic anhydride activates the pyrazole nitrogen, enabling electrophilic attack at the α-position of the ester, followed by cyclization .

  • Carbon disulfide introduces sulfur, forming thiazole rings via nucleophilic addition-elimination .

Nucleophilic Substitution at the Methyl Group

The methyl group at position 4 undergoes halogenation under radical or electrophilic conditions.

Halogenation Reactions

Halogen SourceCatalystProductYield (%)
NBS, AIBNCCl₄4-Bromomethyl-4,5-dihydro-1H-pyrazole60
Cl₂, FeCl₃DCM4-Chloromethyl-4,5-dihydro-1H-pyrazole55

Applications :

  • Halogenated derivatives serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Ring-Opening Reactions

Under strong acidic or basic conditions, the dihydro-pyrazole ring can undergo cleavage.

ConditionsProductYield (%)
H₂SO₄ (conc.), 120°Cβ-Keto ester70
NaOEt, EtOH, refluxOpen-chain hydrazine derivative85

Significance :

  • Ring-opening provides access to linear hydrazines, useful in synthesizing ureas or semicarbazides .

Electrophilic Aromatic Substitution

After aromatization, the pyrazole ring undergoes electrophilic substitution at position 3 or 5.

ReactionReagentsProductYield (%)
NitrationHNO₃, H₂SO₄3-Nitro-4-methyl-1H-pyrazole-5-carboxylate45
SulfonationSO₃, H₂SO₄5-Sulfo-4-methyl-1H-pyrazole-3-carboxylate50

Regioselectivity : Directed by the electron-withdrawing ester group, substitutions occur preferentially at the meta position .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
Ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its reactivity allows it to participate in various reactions, including cycloadditions and substitutions, making it valuable for synthesizing novel pyrazole derivatives and other related compounds.

Synthesis Methods
The synthesis typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, a common method includes the condensation of ethyl acetoacetate with hydrazine hydrate, followed by methylation and cyclization processes .

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various microbial strains. This suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, offering potential therapeutic options for conditions characterized by inflammation.

Pharmaceutical Applications

Drug Development
this compound is being investigated as a pharmaceutical intermediate. Its derivatives are explored for their potential use in treating various diseases, including neurodegenerative disorders and stress-related conditions. For example, certain derivatives have shown promise as partial agonists at trace amine-associated receptors (TAARs), which are implicated in several neurological disorders .

Agrochemical Use

Pesticide Formulation
In the agrochemical industry, this compound is utilized in the formulation of pesticides. Its ability to affect biological systems makes it a candidate for developing environmentally friendly pest control solutions .

Case Studies

Study Title Findings Reference
Antimicrobial Activity of PyrazolesDemonstrated significant activity against bacterial strains; potential for new antibiotic development.
Synthesis of Novel Pyrazole DerivativesDeveloped efficient synthetic routes leading to high yields of desired compounds with diverse applications.
Neuropharmacological PotentialExplored the role of derivatives in treating ADHD and other neurodegenerative diseases with fewer side effects.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities among ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate and related compounds:

Compound Name Substituents Molecular Formula Key Features Reference
This compound 4-methyl, 5-ethyl ester C₇H₁₂N₂O₂ Partially saturated pyrazole core; methyl enhances lipophilicity
Ethyl 1-(4-bromophenyl)-3-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate (6b) Bromophenyl, cyano, phenyl C₂₁H₁₅N₆Br Extended aromaticity; bromine increases molecular weight (435.27 g/mol)
Ethyl 5-hydroxy-4-methyl-1-(2-hydroxybenzoyl)-4,5-dihydro-1H-pyrazole-5-carboxylate (6f) 4-methyl, 5-hydroxy, benzoyl C₁₅H₁₆N₂O₅ Hydroxy and benzoyl groups introduce hydrogen-bonding capacity
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate 3-bromo, 3-chloropyridinyl C₁₀H₁₀BrClN₂O₂ Halogen substituents enhance reactivity and bioactivity

Key Observations :

  • Methyl vs. Halogen Substituents : Methyl groups (e.g., 4-methyl) improve lipophilicity, while halogens (e.g., bromine, chlorine) enhance molecular weight and electrophilicity, impacting binding affinity in biological systems .

Physicochemical Properties

Melting Points and Solubility
  • Ethyl 4-methyl derivative: No direct data, but analogs like 6f (m.p. 88–90°C) and 6b (m.p. 137–138°C) suggest that bulky substituents (e.g., bromophenyl) raise melting points due to increased crystallinity .
  • Solubility : Methyl and ester groups generally improve solubility in organic solvents, while hydroxy or halogen substituents may reduce it in aqueous media .
Spectral Data
  • IR/NMR : Ethyl ester groups typically show strong C=O stretches at ~1740 cm⁻¹ (IR) and carbonyl carbon signals at ~165–170 ppm (¹³C NMR). Methyl groups resonate at ~1.2–1.5 ppm (¹H NMR) .
  • UV-Vis: Aromatic substituents (e.g., in 6b) exhibit λmax at 250–377 nm, while non-aromatic analogs lack strong absorbance in this range .
Anticancer Potential
  • BHX Analogs : Ethyl 1,3,4-triphenyl-4,5-dihydro-1H-pyrazole-5-carboxylate derivatives inhibit β-catenin signaling and induce G1 arrest in cancer cells . Methyl substituents may modulate this activity by altering steric effects.
  • Antioxidant/Antidiabetic Activity: Ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate shows potent antioxidant properties (IC₅₀ = 0.8 μM) and α-glucosidase inhibition, linked to hydroxy and methyl groups .

Biological Activity

Ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Synthesis

This compound is characterized by its pyrazole ring structure, which is known for conferring various biological activities. The synthesis of this compound typically involves the cyclocondensation of suitable precursors under microwave-assisted conditions, which enhances yield and reduces reaction time compared to conventional methods .

Synthesis Overview

Method Yield Conditions
Microwave-assisted70-98%Solvent-free, short reaction time
Conventional heatingModerateExtended reaction time

Biological Activities

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer properties. These compounds have shown efficacy against multiple cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro studies demonstrate significant antiproliferative effects, suggesting that this compound could be a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Some derivatives have shown selectivity for COX-2 over COX-1, indicating a potentially favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Case Studies

  • Anticancer Evaluation : A study synthesized various pyrazole derivatives and assessed their antiproliferative activity against cancer cell lines. This compound demonstrated effective inhibition of cell growth in vitro .
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that pyrazole derivatives significantly reduced inflammation. The mechanism involved COX inhibition and modulation of pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 4-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

  • The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with hydrazine derivatives, followed by functionalization. For example, cyclocondensation of ethyl acetoacetate with substituted hydrazines in ethanol under reflux yields the pyrazole core, which can be further modified. Optimization involves adjusting stoichiometry, solvent polarity, and temperature to enhance yield and purity .
  • Methodological tip : Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification. Confirm intermediates via 1^1H NMR and IR spectroscopy .

Q. How is the crystal structure of this compound determined, and what analytical techniques validate its geometry?

  • Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving bond lengths, angles, and hydrogen-bonding networks. For example, hydrogen bonding between the pyrazole NH and carboxylate oxygen atoms stabilizes the crystal lattice .
  • Validation : Cross-validate SC-XRD data with spectroscopic methods (e.g., 13^13C NMR for carbonyl confirmation) and computational geometry optimization (DFT calculations at B3LYP/6-311++G(d,p) level) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Key techniques include 1^1H/13^13C NMR (to confirm substituent positions), IR (for carbonyl and NH stretching), and mass spectrometry (for molecular ion confirmation). For instance, 1^1H NMR typically shows a triplet for the ethyl ester (~1.2 ppm) and a singlet for the pyrazole methyl group .
  • Contradiction resolution : Discrepancies between experimental and theoretical IR frequencies (e.g., C=O stretching) can arise from solvent effects or crystal packing. Use solvent-corrected DFT calculations (PCM model) to reconcile differences .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites. For example, the carboxylate group exhibits high electrophilicity, making it prone to nucleophilic substitution .
  • Workflow : Use Gaussian 09 or ORCA for DFT, followed by Multiwfn for post-processing. Compare results with experimental UV-Vis spectra for validation .

Q. What strategies address contradictions between crystallographic data and spectroscopic results in structural elucidation?

  • Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). For example, SC-XRD might show a planar pyrazole ring, while NMR suggests conformational flexibility. Use variable-temperature NMR and solid-state IR to probe phase-dependent behavior .
  • Case study : If NMR indicates two distinct methyl environments but XRD shows symmetry, consider dynamic disorder or solvent inclusion in the crystal lattice .

Q. How is the bioactivity of this compound evaluated, and what molecular docking approaches are used to study target interactions?

  • Antidiabetic or antioxidant activity is assessed via in vitro assays (e.g., α-amylase inhibition or DPPH radical scavenging). For molecular docking, AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., insulin receptor or COX-2). Pyrazole derivatives often bind via hydrogen bonds to catalytic residues .
  • Protocol : Prepare the ligand (compound) with Open Babel (GAFF force field) and dock into a protein active site (PDB ID: 1T3K for α-amylase). Validate with MD simulations (NAMD/GROMACS) .

Q. What role do hydrogen-bonding networks play in the stability and supramolecular assembly of this compound?

  • Graph-set analysis (e.g., Etter’s notation) classifies hydrogen bonds (e.g., NHO=CN-H\cdots O=C as D(2)D(2) motifs). These networks influence melting points, solubility, and mechanical stability. For example, strong intermolecular H-bonds reduce solubility in polar solvents .
  • Experimental design : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions and correlate with thermal stability (TGA/DSC data) .

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